16(S),17(S)-dihydroxy-docosahexaenoic acid is primarily sourced from dietary docosahexaenoic acid, which is abundant in fish oils and certain algae. It falls under the classification of oxylipins, which are oxygenated derivatives of fatty acids known for their signaling functions in various physiological processes. This compound, along with other hydroxylated derivatives of docosahexaenoic acid, is implicated in anti-inflammatory pathways and the modulation of immune responses.
The synthesis of 16(S),17(S)-dihydroxy-docosahexaenoic acid typically involves the enzymatic oxidation of docosahexaenoic acid using lipoxygenases. For instance, human lipoxygenase-1 has been utilized to facilitate the conversion of hydroperoxy derivatives of docosahexaenoic acid into dihydroxy products.
The general synthesis procedure includes:
The molecular structure of 16(S),17(S)-dihydroxy-docosahexaenoic acid features two hydroxyl groups located at the 16th and 17th carbon positions of the docosahexaenoic acid backbone. The structural formula can be represented as:
This structure contributes to its biological activity, allowing it to interact with specific receptors involved in inflammation resolution.
The primary chemical reactions involving 16(S),17(S)-dihydroxy-docosahexaenoic acid include:
The mechanism of action for 16(S),17(S)-dihydroxy-docosahexaenoic acid involves:
16(S),17(S)-dihydroxy-docosahexaenoic acid has several scientific applications:
This compound represents a significant area of interest within lipid biochemistry due to its roles in health and disease, emphasizing the importance of dietary omega-3 fatty acids in human health.
16(S),17(S)-dihydroxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid [16(S),17(S)-diHDHA] emerges through stereoselective enzymatic cascades initiated by lipoxygenase (LOX) isozymes. Docosahexaenoic acid (DHA) undergoes initial omega-6 oxygenation by 15-lipoxygenase-1 (ALOX15) or 15-lipoxygenase-2 (ALOX15B), forming 17S-hydroperoxy-DHA (17S-HpDHA) [3] [6]. This hydroperoxide intermediate is subsequently transformed via a second LOX-catalyzed dehydration into the epoxide 16S,17S-epoxy-4Z,7Z,10Z,12E,14E,19Z-docosahexaenoic acid (16S,17S-epoxyDHA) [2] [6]. Hydrolysis of this epoxide – either enzymatically by soluble epoxide hydrolase (sEH) or non-enzymatically – yields 16(S),17(S)-diHDHA as the predominant stereoisomer [1] [6]. This two-step LOX-LOX cascade exemplifies nature’s precision in generating stereochemically defined mediators from polyunsaturated fatty acids.
Table 1: Kinetic Parameters of Human LOX Isozymes in 17S-HpDHA Biosynthesis
LOX Isozyme | kcat/KM with DHA (s-1μM-1) | Primary Products | % 17S-HpDHA |
---|---|---|---|
12-LOX (ALOX12) | 12 ± 0.9 | 14S-HpDHA, 17S-HpDHA | ~23% |
15-LOX-1 (ALOX15) | 0.35 ± 0.05 | 17S-HpDHA | ~85% |
15-LOX-2 (ALOX15B) | 0.43 ± 0.06 | 17S-HpDHA | ~92% |
Data derived from in vitro assays with purified human enzymes [3] [6]
Human ALOX15 exhibits distinct stereochemical preference for omega-6 oxidation of DHA, making it the primary physiological generator of 17S-HpDHA – the obligate precursor for 16(S),17(S)-diHDHA [3] [6]. Although ALOX12 demonstrates higher catalytic efficiency (kcat/KM = 12 s-1μM-1) than ALOX15 (0.35 s-1μM-1), it predominantly produces 14S-HpDHA (~70% of products) with only minor 17S-HpDHA formation (~23%) [6]. Crucially, ALOX15’s product specificity ensures efficient generation of the 17S-HpDHA required for downstream epoxidation. Furthermore, ALOX15’s stereoselectivity extends to the second catalytic step: when acting on 17S-HpDHA, it generates the 16S,17S-epoxyDHA intermediate with >50-fold greater efficiency than ALOX12 (effective kcat/KM of 0.24 vs. 0.0043 s-1μM-1) [6]. This positions ALOX15 as the dominant isozyme in 16(S),17(S)-diHDHA biosynthesis despite ALOX12’s superior DHA turnover.
The 16S,17S-epoxyDHA intermediate exhibits remarkable chemical lability, undergoing both enzymatic and aqueous hydrolysis. In vitro studies reveal a half-life of <5 minutes in aqueous buffer (pH 7.4, 37°C), yielding four isomeric diols via non-enzymatic hydrolysis: two vicinal diols (16,17S-diHDHA isomers) and two trans-epoxide hydrolysis products (10,17S-diHDHA isomers) [2]. Crucially, enzymatic hydrolysis by soluble epoxide hydrolase (sEH) demonstrates strict regioselectivity, producing exclusively 16(S),17(S)-diHDHA rather than its 10,17-diHDHA isomers [1] [6]. This enzymatic preference ensures biological specificity, as 16(S),17(S)-diHDHA displays potent pro-resolving activities distinct from other DHA diols. The epoxide’s lability necessitates rapid cellular conversion – a property exploited physiologically to limit its diffusion and facilitate localized mediator production at inflammatory sites.
Table 2: Hydrolysis Products of 16S,17S-EpoxyDHA
Hydrolysis Mechanism | Reaction Conditions | Major Products | Relative Abundance |
---|---|---|---|
Non-enzymatic | pH 7.0 buffer, 25°C | 16,17S-diHDHA isomers | ~45% |
10,17S-diHDHA isomers | ~55% | ||
Enzymatic (sEH) | Cellular/macrophage systems | 16(S),17(S)-diHDHA | >90% |
Acidic Methanol Trapping | Used in macrophage studies | Methoxy-trapped derivatives | Diagnostic for epoxide detection |
LC-MS/MS-based metabololipidomics identification [2] [6]
The biosynthesis of 16(S),17(S)-diHDHA transcends single-cell autonomy, relying on intercellular metabolic cooperation. Human neutrophils generate 17S-HpDHA via ALOX15 activity but inefficiently convert it to epoxy intermediates [8]. Platelets, rich in 12-LOX (ALOX12) and epoxide hydrolases, complete the cascade: neutrophil-derived 17S-HpDHA is internalized by platelets and transformed into 16S,17S-epoxyDHA and subsequently to 16(S),17(S)-diHDHA [6] [8]. This transcellular pathway is regulated by allosteric modulators: 17S-HpDHA (Kd = 5.9 μM), 12S-HETE (Kd = 2.5 μM), and 17S-HDTA (Kd = 1.4 μM) bind ALOX15 and suppress epoxide formation [6]. Such feedback inhibition fine-tunes 16(S),17(S)-diHDHA production during inflammation resolution. Importantly, platelet-neutrophil aggregates enhance this metabolic cross-talk, demonstrating how cellular co-localization optimizes SPM biosynthesis in vivo.
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